3,3',5,5'-Tetramethylbenzidine dihydrochloride
Overview
Description
3,3’,5,5’-Tetramethylbenzidine dihydrochloride, also known as 4,4’-Diamino-3,3’,5,5’-tetramethylbiphenyl dihydrochloride, is a chemical compound with the molecular formula C16H20N2 · 2HCl. It is widely used as a chromogenic substrate in various biochemical assays, particularly in enzyme-linked immunosorbent assays (ELISA) and immunohistochemistry. This compound is known for its ability to produce a blue color upon oxidation, making it a valuable tool in detecting the presence of specific enzymes and other biological molecules .
Mechanism of Action
Target of Action
The primary target of 3,3’,5,5’-Tetramethylbenzidine dihydrochloride (TMB dihydrochloride) is peroxidase enzymes , such as horseradish peroxidase . These enzymes play a crucial role in various biological processes, including signal transduction, gene expression, and cell differentiation .
Mode of Action
TMB dihydrochloride acts as a hydrogen donor in the presence of peroxidase enzymes . It participates in the reduction of hydrogen peroxide to water, a process catalyzed by these enzymes . This interaction leads to the oxidation of TMB to 3,3’,5,5’-tetramethylbenzidine diimine .
Biochemical Pathways
The interaction between TMB dihydrochloride and peroxidase enzymes affects the peroxidase-catalyzed oxidation-reduction pathway . The oxidation of TMB leads to the formation of a diimine-diamine complex, causing a color change in the solution . This color change can be read on a spectrophotometer at the wavelengths of 370 and 650 nm .
Result of Action
The primary result of TMB dihydrochloride’s action is a color change in the solution it is in . This color change, from colorless to blue, is used in enzyme-linked immunosorbent assays (ELISA) and staining procedures in immunohistochemistry . The reaction can be halted by the addition of an acid or another stop reagent, causing the solution to turn yellow .
Action Environment
The action of TMB dihydrochloride can be influenced by environmental factors. For instance, TMB dihydrochloride is photosensitive and should be kept out of direct sunlight as it can degrade under such conditions . Furthermore, the pH of the solution can influence the color change, with acidic conditions causing the solution to turn yellow .
Biochemical Analysis
Biochemical Properties
3,3’,5,5’-Tetramethylbenzidine Dihydrochloride is a sensitive chromogen substrate for peroxidase . It is non-carcinogenic and can be used as a safe substitute for benzidine . It is useful in quantifying hemoglobin and in staining myeloperoxidase-containing granules in granulocytes .
Cellular Effects
Due to its strong lipophilicity, 3,3’,5,5’-Tetramethylbenzidine Dihydrochloride easily enters cells and organelles to react with horseradish peroxidase (HRP) . Its high lipophilicity allows it to form polymers, producing large, deep blue precipitates at HRP active sites . This makes 3,3’,5,5’-Tetramethylbenzidine Dihydrochloride an excellent chromophore for histochemical experiments .
Molecular Mechanism
3,3’,5,5’-Tetramethylbenzidine Dihydrochloride can act as a hydrogen donor for the reduction of hydrogen peroxide to water by peroxidase enzymes such as horseradish peroxidase . The resulting one-electron oxidation product is a diimine-diamine complex, which causes the solution to take on a blue color .
Temporal Effects in Laboratory Settings
3,3’,5,5’-Tetramethylbenzidine Dihydrochloride is a peroxidase-sensitive dye . It is a better alternative to syringaldazine for the determination of chlorine in water due to its product stability and no interference from calcium and magnesium ions .
Metabolic Pathways
3,3’,5,5’-Tetramethylbenzidine Dihydrochloride is involved in the peroxidase-catalyzed reduction of hydrogen peroxide
Transport and Distribution
Due to its lipophilic nature, 3,3’,5,5’-Tetramethylbenzidine Dihydrochloride can easily penetrate cell membranes and enter cells and organelles .
Subcellular Localization
The subcellular localization of 3,3’,5,5’-Tetramethylbenzidine Dihydrochloride is not well-defined. Due to its lipophilic nature, it can easily penetrate cell membranes and localize within various cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-Tetramethylbenzidine dihydrochloride typically involves the reaction of 3,3’,5,5’-Tetramethylbenzidine with hydrochloric acid. The process can be summarized as follows:
- Dissolve 3,3’,5,5’-Tetramethylbenzidine in an appropriate solvent such as dimethyl sulfoxide (DMSO).
- Add hydrochloric acid to the solution to form the dihydrochloride salt.
- The resulting product is then purified through recrystallization or other suitable purification methods .
Industrial Production Methods
In industrial settings, the production of 3,3’,5,5’-Tetramethylbenzidine dihydrochloride follows similar principles but on a larger scale. The process involves:
- Large-scale dissolution of 3,3’,5,5’-Tetramethylbenzidine in DMSO or another suitable solvent.
- Controlled addition of hydrochloric acid to ensure complete conversion to the dihydrochloride salt.
- Purification through crystallization, filtration, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3,3’,5,5’-Tetramethylbenzidine dihydrochloride undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced back to its original form under specific conditions.
Substitution: It can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
3,3’,5,5’-Tetramethylbenzidine dihydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
o-Phenylenediamine: Another chromogenic substrate used in similar assays but with different spectral properties.
Uniqueness
3,3’,5,5’-Tetramethylbenzidine dihydrochloride is unique due to its non-carcinogenic nature, making it a safer alternative to benzidine. Additionally, its ability to produce a distinct blue color upon oxidation provides a clear and easily measurable signal in various assays .
Properties
IUPAC Name |
4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylaniline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2.2ClH/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14;;/h5-8H,17-18H2,1-4H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNRGZULARUZCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6070067 | |
Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3',5,5'-tetramethyl-, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6070067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64285-73-0, 207738-08-7 | |
Record name | (1,1'-Biphenyl)-4,4'-diamine, 3,3',5,5'-tetramethyl-, hydrochloride (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064285730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3',5,5'-tetramethyl-, hydrochloride (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3',5,5'-tetramethyl-, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6070067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.863 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3â?²,5,5â?²-Tetramethylbenzidine dihydrochloride hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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